molecular formula C10H11N3O2 B13325708 Methyl2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate

Methyl2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B13325708
M. Wt: 205.21 g/mol
InChI Key: JMVXUPPRVZXPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is an organic compound belonging to the class of benzimidazoles These compounds are characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate
  • Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate

Uniqueness

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-amino-7-methyl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-5-3-6(9(14)15-2)4-7-8(5)13-10(11)12-7/h3-4H,1-2H3,(H3,11,12,13)

InChI Key

JMVXUPPRVZXPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.